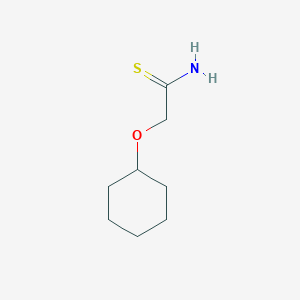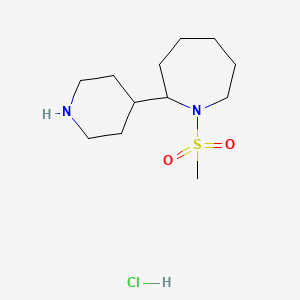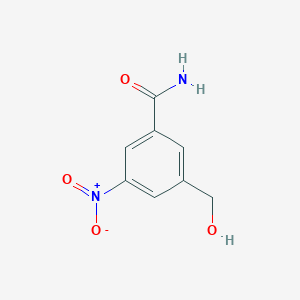
3-(Hydroxymethyl)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-5-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, featuring a hydroxymethyl group at the 3-position and a nitro group at the 5-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-nitrobenzamide typically involves the nitration of 3-(Hydroxymethyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: Using nitric acid and sulfuric acid to introduce the nitro group.
Purification: Crystallization or recrystallization to obtain the pure compound.
Quality Control: Analytical techniques such as HPLC or NMR to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-5-nitrobenzamide.
Reduction: 3-(Hydroxymethyl)-5-aminobenzamide.
Substitution: Various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-5-nitrobenzamide depends on its interaction with molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In the context of anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hydroxymethyl)-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position.
3-(Hydroxymethyl)-5-aminobenzamide: The nitro group is reduced to an amino group.
3-(Carboxymethyl)-5-nitrobenzamide: The hydroxymethyl group is oxidized to a carboxylic acid group.
Uniqueness
3-(Hydroxymethyl)-5-nitrobenzamide is unique due to the specific positioning of the hydroxymethyl and nitro groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H8N2O4 |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-5-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O4/c9-8(12)6-1-5(4-11)2-7(3-6)10(13)14/h1-3,11H,4H2,(H2,9,12) |
Clé InChI |
KLYVKCAVCJRGCE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)N)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
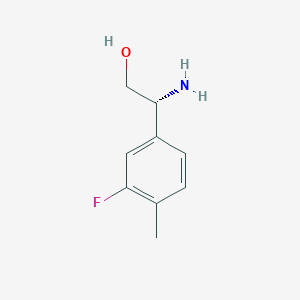
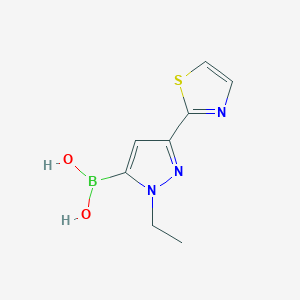
![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
![8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride](/img/structure/B13557958.png)
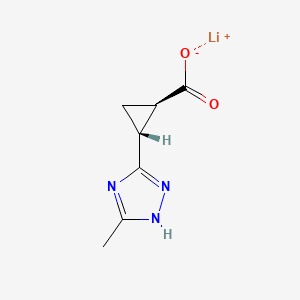
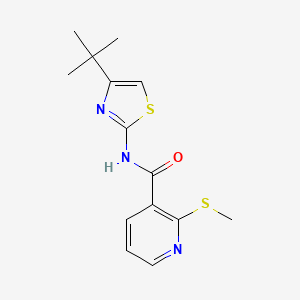
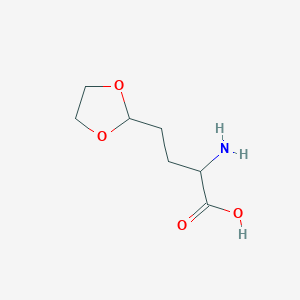
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)

